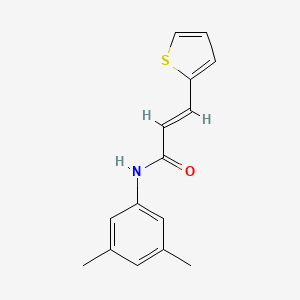

(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide

Description

(2E)-N-(3,5-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a thiophene moiety at the propenamide chain and a 3,5-dimethyl-substituted anilide ring. The compound’s unique combination of a thiophene group and meta-dimethyl substituents positions it within a broader class of bioactive enamide derivatives, where substituent electronic properties and lipophilicity critically influence activity .

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11-8-12(2)10-13(9-11)16-15(17)6-5-14-4-3-7-18-14/h3-10H,1-2H3,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZWVGDNXSWDJF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylaniline and thiophene-2-carboxaldehyde.

Condensation Reaction: The 3,5-dimethylaniline undergoes a condensation reaction with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced amide derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in bioassays to study its effects on various biological systems.

Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Anilide Ring

The 3,5-dimethylphenyl group in the target compound shares structural similarities with other disubstituted anilides, such as N-(3,5-difluorophenyl) and N-(3,5-bis(trifluoromethyl)phenyl) derivatives. Key findings from analogs:

- Electron-Withdrawing vs. Electron-Donating Groups :

- Compounds with electron-withdrawing substituents (e.g., -F, -CF₃) on the anilide ring exhibit enhanced antimicrobial and antimycobacterial activities. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed MIC values of 0.15–5.57 µM against Staphylococcus aureus and MRSA .

- In contrast, 3,5-dimethylphenyl derivatives (electron-donating methyl groups) demonstrate potent photosynthesis-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM), suggesting that lipophilicity and steric effects dominate in PET inhibition .

Propenamide Chain Modifications

The thiophene moiety in the target compound distinguishes it from phenyl or chlorophenyl-substituted analogs. Comparisons include:

- Thiophene vs. Phenyl/Chlorophenyl: Thiophene’s electron-rich aromatic system may alter binding interactions compared to phenyl rings.

- Chlorinated Derivatives: 3,4-Dichlorocinnamanilides demonstrated broader antimicrobial spectra than monochlorinated analogs, with MICs as low as 0.15 µM against MRSA .

Lipophilicity and Electronic Parameters

Lipophilicity (logP) and electronic properties (σ values) are critical determinants of bioactivity:

- Lipophilicity :

- The target compound’s logP is expected to be moderate due to the thiophene’s intermediate hydrophobicity. For comparison, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (logP = 0.9667) exhibited the highest lipophilicity in its series, correlating with potent antimicrobial activity .

- Electronic Effects :

Table 2: Physicochemical Properties of Selected Analogs

| Compound | logP | σ Value (Electronic) | Key Activity |

|---|---|---|---|

| Target compound | ~2.1* | -0.17 (CH₃) | Predicted moderate activity |

| (2E)-N-(2-Methoxyphenyl) derivative | -0.0131 | +0.12 (OCH₃) | Low antistaphylococcal |

| (2E)-N-[3,5-bis(CF₃)phenyl] derivative | 0.9667 | +0.88 (CF₃) | High antimicrobial |

*Estimated using ACD/Percepta software based on structural analogs .

Biological Activity

(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a conjugated system with a thiophene ring and a substituted phenyl ring. The general synthesis method involves:

- Starting Materials : 3,5-dimethylaniline and thiophene-2-carboxaldehyde.

- Condensation Reaction : The formation of a Schiff base in the presence of a base (e.g., sodium hydroxide).

- Reduction : The Schiff base is reduced to yield an intermediate amine.

- Amidation : The intermediate is reacted with acryloyl chloride to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Antiviral Activity

Recent investigations into the antiviral properties of related compounds suggest that this compound may also inhibit viral replication. For instance, compounds structurally similar to this one have been identified as effective against dengue virus polymerase, indicating a potential pathway for further research into antiviral applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and cancer cell survival.

- Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering their activity and leading to biological effects such as apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide | Furan | Moderate antimicrobial activity | Similar structure but different ring |

| (2E)-N-(3,5-dimethylphenyl)-3-(pyridin-2-yl)prop-2-enamide | Pyridine | Anticancer activity observed | Pyridine ring affects electronic properties |

| (2E)-N-(3,5-dimethylphenyl)-3-(benzofuran-2-yl)prop-2-enamide | Benzofuran | Antiviral potential noted | Benzofuran enhances stability |

Case Studies

- Antimicrobial Study : A laboratory analysis tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Cancer Cell Line Research : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, with flow cytometry confirming increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.